Aspartic acid(otbu)-allyl ester hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

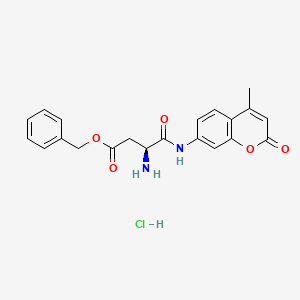

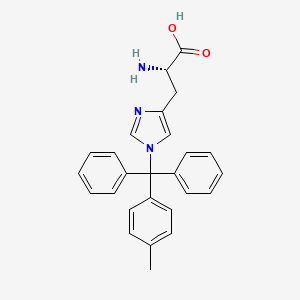

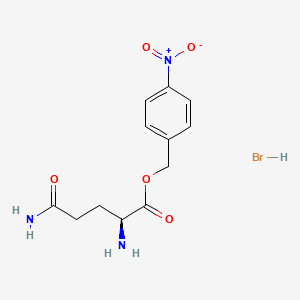

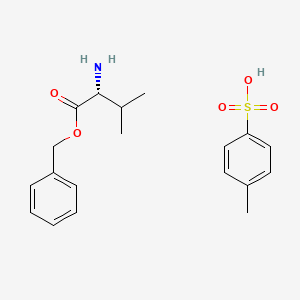

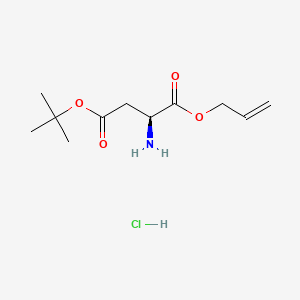

Aspartic acid(otbu)-allyl ester hcl, also known as H-Asp-OtBu, is a compound with the molecular formula C8H15NO4 . It is also known by other names such as L-Aspartic Acid tert-Butyl Ester and L-Aspartic acid 1-tert-butyl ester . The compound has a molecular weight of 189.21 g/mol .

Molecular Structure Analysis

The IUPAC name for Aspartic acid(otbu)-allyl ester hcl is (3 S )-3-amino-4- [ (2-methylpropan-2-yl)oxy]-4-oxobutanoic acid . The InChI representation is InChI=1S/C8H15NO4/c1-8 (2,3)13-7 (12)5 (9)4-6 (10)11/h5H,4,9H2,1-3H3, (H,10,11)/t5-/m0/s1 . The compound’s Canonical SMILES is CC © ©OC (=O)C (CC (=O)O)N and its Isomeric SMILES is CC © ©OC (=O) [C@H] (CC (=O)O)N .

Chemical Reactions Analysis

The most serious side reaction during Fmoc chemistry is aspartimide formation . It is caused by exposure of the peptide sequence containing aspartic acid to a strong base . Aspartimide formation is therefore a major problem for the synthesis of long peptides and sequences containing multiple aspartic acid residues .

Physical And Chemical Properties Analysis

Aspartic acid(otbu)-allyl ester hcl has a molecular weight of 189.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound are both 189.10010796 g/mol .

科学的研究の応用

- This compound is used as a building block for peptide synthesis . It’s selectively protected, making it suitable for library synthesis or the preparation of β-aspartyl peptides by Fmoc SPPS .

- After condensation of the side-chain carboxy with an appropriate amine or alcohol, the β-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .

- A research article mentioned the use of Fmoc azido amino acids, which could potentially include “Aspartic acid(otbu)-allyl ester hcl”, for the preparation of azidopeptides .

- These azido amino acids were incorporated into several model tripeptides, and a new elimination product of the azido moiety was observed upon conditions of prolonged couplings with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/DIPEA .

Peptide Synthesis

Preparation of Azidopeptides

将来の方向性

The frequent occurrence of aspartimide formation during peptide synthesis remains a formidable challenge . An alternative approach to address this longstanding challenge of peptide synthesis is by utilizing cyanosulfurylides to mask carboxylic acids by a stable C–C bond . These functional groups are exceptionally stable to all common manipulations and impart improved solubility during synthesis . This protecting group strategy has the potential to overcome one of the most difficult aspects of modern peptide chemistry .

特性

IUPAC Name |

4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4.ClH/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4;/h5,8H,1,6-7,12H2,2-4H3;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRAKVZUBAZRJQ-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspartic acid(otbu)-allyl ester hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。